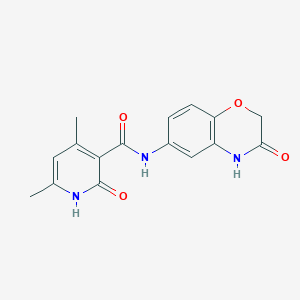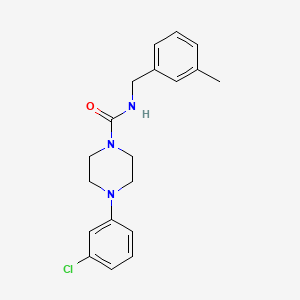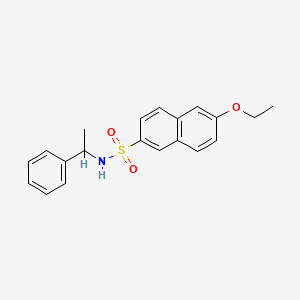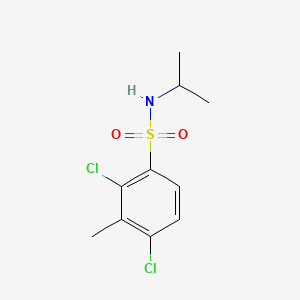
2-hydroxy-N-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a benzoxazine moiety, and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.
Introduction of the Benzoxazine Moiety: The benzoxazine ring is introduced through a cyclization reaction involving an ortho-hydroxybenzamide and an appropriate aldehyde or ketone.
Coupling of the Two Moieties: The pyridine and benzoxazine moieties are coupled through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions like temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways such as the NF-κB pathway in inflammation, the p53 pathway in cancer, or the bacterial cell wall synthesis pathway in antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the benzoxazine moiety, resulting in different chemical and biological properties.
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide: Lacks the dimethyl groups, affecting its reactivity and interaction with molecular targets.
Uniqueness
4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of both the dimethyl groups and the benzoxazine moiety, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C16H15N3O4 |
|---|---|
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-oxo-N-(3-oxo-4H-1,4-benzoxazin-6-yl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4/c1-8-5-9(2)17-15(21)14(8)16(22)18-10-3-4-12-11(6-10)19-13(20)7-23-12/h3-6H,7H2,1-2H3,(H,17,21)(H,18,22)(H,19,20) |
Clave InChI |
CAXMUIAUTRMZFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Adamantyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371614.png)

![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)


![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)

![5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13371665.png)

![4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B13371668.png)
![3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371680.png)
![5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13371682.png)

